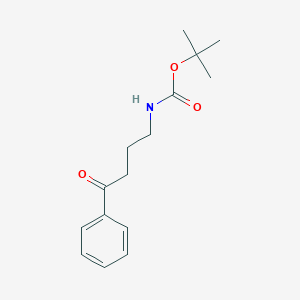

tert-Butyl (4-oxo-4-phenylbutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-oxo-4-phenylbutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-11-7-10-13(17)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEFUAYRWLKGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558198 | |

| Record name | tert-Butyl (4-oxo-4-phenylbutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116437-41-3 | |

| Record name | tert-Butyl (4-oxo-4-phenylbutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116437-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a viable synthetic pathway for tert-Butyl (4-oxo-4-phenylbutyl)carbamate, a valuable building block in pharmaceutical and organic synthesis.[1] The synthesis involves a two-step process commencing with the formation of an amino ketone precursor, followed by the protection of the primary amine.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, 4-amino-1-phenylbutan-1-one. This is followed by the protection of the terminal amino group using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Figure 1. Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 4-amino-1-phenylbutan-1-one hydrochloride

This procedure outlines a plausible method for the synthesis of the amino ketone intermediate via a Friedel-Crafts acylation reaction. The amino group of 4-aminobutanoic acid is typically protected as a hydrochloride salt during this step.

Materials:

-

4-Aminobutanoic acid (GABA)

-

Thionyl chloride (SOCl₂)

-

Benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminobutanoic acid hydrochloride in anhydrous dichloromethane. Add thionyl chloride dropwise at 0 °C. After the addition is complete, slowly warm the mixture to reflux and maintain for 2-3 hours until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Friedel-Crafts Acylation: In a separate flask, prepare a suspension of anhydrous aluminum chloride in anhydrous benzene at 0 °C. To this suspension, add the freshly prepared 4-aminobutanoyl chloride solution dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-amino-1-phenylbutan-1-one hydrochloride.

Step 2: Synthesis of this compound

This protocol details the protection of the amino group of 4-amino-1-phenylbutan-1-one using di-tert-butyl dicarbonate.[2][3][4][5][6]

Materials:

-

4-amino-1-phenylbutan-1-one hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve 4-amino-1-phenylbutan-1-one hydrochloride in dichloromethane. Add triethylamine to neutralize the hydrochloride and to act as a base for the protection reaction. Stir the solution at room temperature for 15-20 minutes.

-

Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₃ | [7] |

| Molecular Weight | 263.33 g/mol | [7] |

| CAS Number | 116437-41-3 | |

| Appearance | Solid | |

| Purity | 97% (typical) |

Spectroscopic Data

Spectroscopic data is crucial for the characterization of the final product.

| Spectroscopy | Data | Source |

| ¹³C NMR | Spectra available | [7] |

| GC-MS | Spectra available | [7] |

Note: For detailed spectra, please refer to the cited sources.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2. General experimental workflow for synthesis and purification.

References

- 1. Buy 4-Amino-1-phenylbutan-1-one [smolecule.com]

- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound | C15H21NO3 | CID 14267858 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (4-oxo-4-phenylbutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl (4-oxo-4-phenylbutyl)carbamate. This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Chemical Properties

This compound is a carbamate-protected amino ketone that serves as a versatile building block in organic synthesis. Its chemical structure incorporates a phenyl ketone moiety and a Boc-protected amine, making it a valuable intermediate for the synthesis of various nitrogen-containing heterocyclic compounds.

Quantitative Chemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₃ | [1] |

| Molecular Weight | 263.33 g/mol | [1] |

| Melting Point | 90-91 °C | [2] |

| Boiling Point | 406.8 °C at 760 mmHg | [2] |

| Physical Form | Solid | [2] |

| CAS Number | 116437-41-3 | [1] |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Solubility Profile

Based on its structural features, which include both nonpolar (tert-butyl group, phenyl ring, alkyl chain) and polar (carbamate, ketone) moieties, a qualitative solubility profile can be predicted. The compound is expected to exhibit good solubility in a range of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High |

| Nonpolar | Toluene, Hexane, Heptane | Moderate to High |

| Polar Protic | Methanol, Ethanol | Moderate |

| Aqueous | Water | Low |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective utilization in research.

Synthesis of this compound

A common synthetic route to this compound involves the Friedel-Crafts acylation of benzene with a suitably protected aminobutyric acid derivative.

Materials:

-

N-Boc-4-aminobutyric acid

-

Thionyl chloride or Oxalyl chloride

-

Benzene

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: To a solution of N-Boc-4-aminobutyric acid in anhydrous DCM, add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases.

-

Friedel-Crafts Acylation: In a separate flask, prepare a suspension of anhydrous aluminum chloride in benzene at 0 °C. To this suspension, add the freshly prepared N-Boc-4-aminobutyryl chloride solution dropwise, maintaining the temperature below 10 °C.

-

Reaction Quench: After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by either recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate or isopropanol.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified compound.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

-

Thin-Layer Chromatography (TLC): Monitor reaction progress and assess purity using silica gel plates with a mobile phase of ethyl acetate/hexanes. Visualize spots with UV light (254 nm) and/or by staining with a potassium permanganate solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene groups of the butyl chain, and the aromatic protons of the phenyl group.

-

¹³C NMR: The spectrum will display resonances for the carbonyl carbon, the carbons of the phenyl ring, the carbons of the butyl chain, and the carbons of the tert-butyl group.

-

-

Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of new therapeutics.

Synthesis of Chiral Pyrrolidines

One of the key applications of this compound is in the asymmetric synthesis of chiral 2-arylpyrrolidines. These structures are prevalent in many pharmaceuticals. The general workflow involves the deprotection of the Boc group followed by an intramolecular reductive amination.

Intermediate in Pharmaceutical Synthesis

This carbamate is also a documented intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it can be utilized in the synthesis of Lacosamide, an anticonvulsant medication. This highlights its importance in constructing complex molecular architectures for drug candidates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), and Harmful if inhaled (H332).[1]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

This technical guide provides a solid foundation for understanding the chemical properties and applications of this compound. For further details on specific experimental conditions and analytical data, consulting the primary literature is recommended.

References

In-Depth Technical Guide: tert-Butyl (4-oxo-4-phenylbutyl)carbamate

CAS Number: 116437-41-3

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (4-oxo-4-phenylbutyl)carbamate, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and discusses its applications, particularly in the realm of medicinal chemistry and drug development. All quantitative data is presented in structured tables for ease of reference, and key workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a chemical compound notable for the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine, a common strategy in organic synthesis to prevent unwanted reactions.[1] Its structure also features a carbonyl group and a phenyl group attached to a butane chain, making it a valuable precursor for a variety of more complex molecules.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 116437-41-3[2][3][4][5][6][7] |

| IUPAC Name | tert-butyl N-(4-oxo-4-phenylbutyl)carbamate[4] |

| Molecular Formula | C₁₅H₂₁NO₃[4][5][7] |

| SMILES | CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1[4] |

| InChI | InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-11-7-10-13(17)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,18)[4] |

| InChIKey | BAEFUAYRWLKGRC-UHFFFAOYSA-N[4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 263.33 g/mol [4][5][7] | PubChem, ChemScene, Santa Cruz Biotechnology |

| Appearance | Solid[6] | Sigma-Aldrich |

| Melting Point | 90-91°C[6] | Sigma-Aldrich |

| Boiling Point | 406.8°C at 760 mmHg[6] | Sigma-Aldrich |

| Flash Point | 199.8°C[6] | Sigma-Aldrich |

| Purity | ≥97%[5][6] | ChemScene, Sigma-Aldrich |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a detailed picture of the molecule's framework.

Table 3: Spectroscopic Data

| Technique | Data Source |

| ¹³C NMR Spectra | John Wiley & Sons, Inc. (SpectraBase)[4] |

| GC-MS | John Wiley & Sons, Inc. (SpectraBase)[4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of a Boc-protected pyrrolidinone with a Grignard reagent.

Synthesis of tert-Butyl N-(4-oxo-4-phenylbutyl)carbamate

A common synthetic route involves the treatment of tert-butyl 2-oxo-pyrrolidine-1-carboxylate with phenylmagnesium bromide.[2]

Experimental Protocol:

-

Reaction Setup: Dissolve tert-butyl 2-oxo-pyrrolidine-1-carboxylate (7.03 g, 38 mmol) in tetrahydrofuran (130 mL) in a suitable reaction vessel.[2]

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[2]

-

Addition of Grignard Reagent: Slowly add phenylmagnesium bromide (1.0 M solution, 50 mL) to the cooled solution at -78°C.[2]

-

Reaction: Stir the reaction mixture at -78°C for 2 hours.[2]

-

Quenching: Quench the reaction by the addition of 2 M hydrochloric acid solution (35 mL).[2]

-

Warming and Extraction: Allow the reaction mixture to slowly warm to room temperature. Extract the aqueous layer with ethyl acetate (2 x 100 mL).[2]

-

Washing and Drying: Combine the organic phases and wash with saturated brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.[2]

-

Isolation: Filter the solution and concentrate it under reduced pressure to yield the final product.[2] This procedure has been reported to yield 9.56 g of the title compound, which corresponds to a 96% yield.[2]

Applications in Research and Drug Development

This compound is primarily utilized as a synthetic intermediate in the development of more complex molecules, particularly in the field of medicinal chemistry.[1] Its bifunctional nature, containing both a protected amine and a ketone, allows for a wide range of chemical transformations.

One notable application is in the synthesis of chiral pyrrolidines, which are important scaffolds in many biologically active compounds.[3] The Boc-protecting group is advantageous as it can be selectively removed under acidic conditions to reveal the free amine, which can then undergo further reactions.[1]

While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial building block. The general class of carbamates has a wide range of biological activities, including acting as insecticides by inhibiting acetylcholinesterase.[8][9] However, the primary role of this compound in drug discovery is as a structural component rather than a direct therapeutic agent.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 4: GHS Hazard Information

| Hazard Class | Category |

| Acute Toxicity, Oral | 4[4] |

| Acute Toxicity, Dermal | 4[4] |

| Acute Toxicity, Inhalation | 4[4] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P317: IF SWALLOWED: Get medical help.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P317: Get medical help.[4]

-

P321: Specific treatment (see supplemental first aid instruction on this label).[4]

-

P330: Rinse mouth.[4]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined properties and reliable synthetic route make it a staple for chemists involved in the construction of complex molecular architectures, particularly for applications in medicinal chemistry and drug discovery. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this compound.

References

- 1. Buy tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate | 94670-45-8 [smolecule.com]

- 2. (4-OXO-4-PHENYL-BUTYL)-CARBAMIC ACID TERT-BUTYL ESTER | 116437-41-3 [chemicalbook.com]

- 3. This compound|116437-41-3 [benchchem.com]

- 4. This compound | C15H21NO3 | CID 14267858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 116437-41-3 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (4-oxo-4-phenylbutyl)carbamate: Synthesis, Properties, and Applications in Pyrrolidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (4-oxo-4-phenylbutyl)carbamate, a valuable intermediate in organic synthesis. The document details its chemical and physical properties, provides a plausible synthetic protocol, and elaborates on its key application in the enantioselective synthesis of 2-arylpyrrolidines.

Chemical and Physical Properties

This compound, also known as 4-(Boc-amino)-1-phenyl-1-butanone, is a carbamate-protected amino ketone. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and a ketone functionality makes it a versatile building block in medicinal chemistry and drug discovery.

| Property | Value |

| Molecular Formula | C₁₅H₂₁NO₃ |

| Molecular Weight | 263.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 116437-41-3 |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with a suitable acylating agent derived from a Boc-protected aminobutyric acid.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

4-(tert-butoxycarbonylamino)butanoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Preparation of the Acyl Chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(tert-butoxycarbonylamino)butanoic acid in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add thionyl chloride or oxalyl chloride dropwise. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 4-(tert-butoxycarbonylamino)butanoyl chloride. This intermediate is typically used immediately in the next step.

-

Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride in anhydrous benzene. Cool the mixture to 0°C. To this suspension, add a solution of the crude 4-(tert-butoxycarbonylamino)butanoyl chloride in anhydrous benzene dropwise, maintaining the temperature below 5°C. After the addition is complete, stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Synthetic Pathway Diagram

Caption: Synthesis of the title compound via Friedel-Crafts acylation.

Application in the Synthesis of 2-Arylpyrrolidines

A primary application of this compound is as a precursor for the enantioselective synthesis of 2-substituted arylpyrrolidines. This is achieved through an intramolecular reductive amination, often catalyzed by an iridium complex with a chiral ligand. This transformation is highly valuable as the pyrrolidine motif is a privileged scaffold in medicinal chemistry.

Experimental Protocol: Iridium-Catalyzed Intramolecular Reductive Amination

Materials:

-

This compound

-

Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)

-

Chiral ferrocene-based ligand (e.g., a Josiphos-type ligand)

-

Hydrogen source (e.g., H₂ gas or a hydrogen transfer reagent like formic acid)

-

Anhydrous solvent (e.g., toluene, dichloromethane, or 1,2-dichloroethane)

-

Acid for Boc deprotection (e.g., trifluoroacetic acid, TFA)

Procedure:

-

Deprotection and Cyclization: In a reaction vessel under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent. Add the iridium catalyst precursor and the chiral ligand. Introduce the acid (e.g., TFA) to initiate the in-situ deprotection of the Boc group.

-

Reductive Amination: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 bar) or add the hydrogen transfer reagent. Heat the reaction mixture to the appropriate temperature (e.g., 40-80°C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Quench the reaction with a basic solution (e.g., saturated NaHCO₃) and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by silica gel column chromatography to obtain the desired 2-arylpyrrolidine. The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Quantitative Data for Enantioselective Pyrrolidine Synthesis

The following table summarizes typical results for the iridium-catalyzed intramolecular reductive amination of this compound derivatives to yield 2-arylpyrrolidines. Note: The specific values can vary depending on the exact catalyst, ligand, and reaction conditions used.

| Substrate (Aryl group) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | [Ir(COD)Cl]₂ / Chiral Ferrocene Ligand | >90 | >90 |

| 4-Methoxyphenyl | [Ir(COD)Cl]₂ / Chiral Ferrocene Ligand | ~85 | ~92 |

| 4-Chlorophenyl | [Ir(COD)Cl]₂ / Chiral Ferrocene Ligand | ~88 | ~89 |

| 2-Naphthyl | [Ir(COD)Cl]₂ / Chiral Ferrocene Ligand | >90 | >95 |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 2-phenylpyrrolidine.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence of significant biological activity or involvement in specific signaling pathways for this compound itself. Its primary role in the scientific literature is that of a synthetic intermediate. The biological relevance arises from the molecules that can be synthesized from it, particularly the chiral 2-arylpyrrolidines, which are common structural motifs in a wide range of biologically active compounds and approved drugs. Further research may uncover direct biological effects of the title compound.

Conclusion

This compound is a strategically important building block for the synthesis of complex nitrogen-containing molecules. Its straightforward preparation via Friedel-Crafts acylation and its efficient conversion to valuable chiral pyrrolidine scaffolds through iridium-catalyzed intramolecular reductive amination highlight its utility for professionals in drug discovery and development. The methodologies presented in this guide offer a solid foundation for the synthesis and application of this versatile compound.

The Synthetic Versatility of tert-Butyl (4-oxo-4-phenylbutyl)carbamate: An In-Depth Technical Guide

Introduction

tert-Butyl (4-oxo-4-phenylbutyl)carbamate is a valuable and versatile starting material in modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing a ketone carbonyl group and a Boc-protected amine, allows for a range of chemical transformations, making it a key building block for the synthesis of complex molecules, including pharmaceutically active compounds. This technical guide provides a comprehensive overview of the synthetic applications of this compound, with a focus on detailed experimental protocols, quantitative data, and the logical workflows involved in its transformation.

Core Properties and Safety Information

This compound is a stable, solid compound at room temperature. Its key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 116437-41-3 |

| Molecular Formula | C₁₅H₂₁NO₃ |

| Molecular Weight | 263.33 g/mol |

| Appearance | Solid |

| IUPAC Name | tert-butyl N-(4-oxo-4-phenylbutyl)carbamate |

Safety and Handling: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this chemical in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis of 2-Phenylpyrrolidine via Intramolecular Reductive Amination

A primary application of this compound is in the synthesis of 2-phenylpyrrolidine, a valuable scaffold in medicinal chemistry. The synthesis proceeds through a two-step, one-pot sequence involving the deprotection of the Boc group followed by an intramolecular reductive amination.

Experimental Protocol

Step 1: Deprotection of the Boc Group

-

To a solution of this compound (1 equivalent) in a suitable solvent such as toluene, add a strong acid like hydrochloric acid (HCl).

-

Heat the reaction mixture to facilitate the removal of the tert-butoxycarbonyl (Boc) protecting group. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by extraction to separate the aqueous and organic layers. The aqueous layer containing the ammonium salt is then neutralized.

Step 2: Intramolecular Cyclization

-

The aqueous layer from the previous step, containing the deprotected amino ketone, is basified, for instance, with a saturated sodium bicarbonate (NaHCO₃) solution, to a pH of approximately 10.

-

This neutralization frees the amine, which then undergoes a spontaneous intramolecular cyclization with the ketone to form a cyclic imine intermediate.

-

The resulting imine is not isolated but is reduced in situ. While various reducing agents can be employed for reductive amination, sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used.

-

The crude product is then extracted with an organic solvent, dried, and purified, typically by column chromatography, to yield 2-phenylpyrrolidine.

A patent for the synthesis of Bcl-2 inhibitors describes a similar deprotection and cyclization procedure where this compound is treated with HCl in toluene at 65°C for 12 hours. The resulting aqueous layer is then basified with saturated NaHCO₃ to facilitate the cyclization and subsequent workup.

Reaction Workflow

Quantitative Data

Characterization Data for 2-Phenylpyrrolidine:

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 4.20 (t, 1H), 3.30-3.45 (m, 1H), 3.05-3.20 (m, 1H), 1.80-2.20 (m, 4H), 1.65 (br s, 1H, NH). |

| ¹³C NMR (CDCl₃) | δ 146.0, 128.5, 126.8, 126.0, 63.0, 47.0, 36.5, 26.0.[2] |

| Mass Spec (EI) | m/z (%): 147 (M⁺), 146, 118, 91, 77. |

Other Synthetic Applications

The reactivity of this compound is not limited to the synthesis of pyrrolidines. The ketone and protected amine functionalities can be manipulated to generate a variety of other heterocyclic systems and acyclic derivatives.

Synthesis of Substituted Piperidines

While direct conversion to a piperidine from this starting material is less straightforward, it can serve as a precursor for more substituted piperidine derivatives. For instance, the ketone could be subjected to a Grignard reaction to introduce a new carbon-carbon bond, followed by dehydration and subsequent reduction and cyclization steps. However, specific, well-documented protocols for such a transformation starting from this compound are not prevalent in the surveyed literature.

Synthesis of Substituted Pyridines

The γ-amino ketone moiety, after deprotection, can be a synthon for the construction of pyridine rings. For example, it can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents, followed by oxidation to furnish highly substituted pyridine derivatives.

Logical Relationship for Heterocycle Synthesis

References

Spectroscopic Characterization of tert-Butyl (4-oxo-4-phenylbutyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound tert-butyl (4-oxo-4-phenylbutyl)carbamate. This information is critical for the verification of its chemical structure and purity, which are essential aspects of chemical synthesis, quality control, and various research and development applications in the pharmaceutical and chemical industries. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound. These values are based on typical chemical shifts and fragmentation patterns for the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | d | 2H | Ar-H (ortho to C=O) |

| 7.55 | t | 1H | Ar-H (para to C=O) |

| 7.45 | t | 2H | Ar-H (meta to C=O) |

| 4.85 | br s | 1H | NH |

| 3.25 | q | 2H | N-CH₂ |

| 3.05 | t | 2H | CO-CH₂ |

| 1.95 | p | 2H | CH₂-CH₂-CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 199.5 | C=O (ketone) |

| 156.0 | C=O (carbamate) |

| 136.8 | Ar-C (ipso) |

| 133.1 | Ar-C (para) |

| 128.6 | Ar-C (meta) |

| 128.0 | Ar-C (ortho) |

| 79.2 | C(CH₃)₃ |

| 40.5 | N-CH₂ |

| 35.8 | CO-CH₂ |

| 28.4 | C(CH₃)₃ |

| 25.2 | CH₂-CH₂-CH₂ |

IR (Infrared) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, broad | N-H stretch |

| 3060 | Medium | Ar C-H stretch |

| 2975, 2930 | Strong | Aliphatic C-H stretch |

| 1685 | Strong | C=O stretch (ketone) |

| 1695 | Strong | C=O stretch (carbamate) |

| 1520 | Strong | N-H bend |

| 1250, 1170 | Strong | C-O stretch |

Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Interpretation |

| 264.16 | [M+H]⁺ |

| 208.11 | [M - C₄H₈ + H]⁺ |

| 164.12 | [M - Boc + H]⁺ |

| 120.04 | [C₆H₅CO]⁺ |

| 105.03 | [C₆H₅CO]⁺ |

| 57.07 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the ESI source via direct infusion or through a liquid chromatography system. The data is collected in the positive ion mode.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility of tert-Butyl (4-oxo-4-phenylbutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (4-oxo-4-phenylbutyl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data in public literature, this document offers a predictive assessment based on the molecule's structural features and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol is provided for researchers to determine precise solubility values in various solvents, which is crucial for optimizing reaction conditions, purification processes, and formulation development.

Molecular Structure and Physicochemical Properties

-

IUPAC Name: tert-butyl N-(4-oxo-4-phenylbutyl)carbamate[1]

-

Molecular Formula: C₁₅H₂₁NO₃[1]

-

Molecular Weight: 263.33 g/mol [1]

-

Appearance: Solid[2]

-

Melting Point: 90-91°C

The structure of this compound includes a bulky, nonpolar tert-butyl group, a polar carbamate linkage, a flexible butyl chain, and an aromatic phenyl ketone group. This combination of polar and nonpolar moieties dictates its solubility profile. The tert-butoxycarbonyl (Boc) protecting group is a common feature in organic synthesis, and its presence influences the overall solubility of the molecule.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM) | High | The compound's mixed polarity suggests good compatibility. |

| Tetrahydrofuran (THF) | High | THF is a good solvent for many organic compounds with similar functional groups. | |

| Ethyl Acetate (EtOAc) | High | Commonly used as a solvent for extraction and chromatography of similar compounds.[6] | |

| Acetonitrile (ACN) | Moderate to High | A polar aprotic solvent that should effectively solvate the molecule. | |

| N,N-Dimethylformamide (DMF) | High | A powerful polar aprotic solvent, likely to dissolve the compound well. | |

| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent, expected to be a good solvent. | |

| Polar Protic | Methanol (MeOH) | Moderate to High | The carbamate group can hydrogen bond with protic solvents. |

| Ethanol (EtOH) | Moderate | Similar to methanol, but the larger alkyl group may slightly reduce solubility. | |

| Water | Low | The significant nonpolar character from the tert-butyl and phenylbutyl groups will limit aqueous solubility. | |

| Nonpolar | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the phenyl group of the solute. |

| Hexane/Heptane | Low | The polarity of the carbamate and ketone groups will limit solubility in nonpolar aliphatic solvents. | |

| Diethyl Ether | Moderate | Offers a balance of polarity that may effectively dissolve the compound. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the following experimental protocol, based on the reliable shake-flask method, is recommended. This method is considered the gold standard for determining thermodynamic solubility.

Materials:

-

This compound

-

A selection of analytical grade solvents (as listed in Table 1)

-

Vials with screw caps

-

Thermostatically controlled shaker or rotator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining thermodynamic solubility.

Applications in Drug Development and Synthesis

This compound is a valuable building block in organic synthesis, particularly for the creation of nitrogen-containing heterocyclic compounds.[7] Its solubility is a critical parameter that influences:

-

Reaction Kinetics: Efficient dissolution of reactants is necessary for optimal reaction rates.

-

Purification: Knowledge of solubility is essential for developing effective crystallization, precipitation, and chromatographic purification methods. For instance, purification of related carbamate derivatives often employs solvent systems like ethyl acetate and hexane.[6]

-

Formulation: For compounds intended for biological screening or as active pharmaceutical ingredients, solubility in physiologically relevant media is a key determinant of bioavailability.

The Boc-protecting group can be selectively removed under mild acidic conditions, allowing for further functionalization of the amine, while the ketone group provides a handle for various chemical transformations.[7]

Logical Relationship of Structural Features to Solubility

The interplay between the different functional groups of this compound and a solvent determines its solubility.

Caption: Influence of functional groups on solvent interactions.

References

- 1. This compound | C15H21NO3 | CID 14267858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 116437-41-3 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 5. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound|116437-41-3 [benchchem.com]

molecular weight and formula of tert-Butyl (4-oxo-4-phenylbutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (4-oxo-4-phenylbutyl)carbamate, a versatile building block in organic synthesis with significant applications in medicinal chemistry. This document details its chemical properties, synthesis, and key applications, with a focus on experimental protocols and quantitative data.

Core Molecular Information

Molecular Formula: C₁₅H₂₁NO₃[1]

Molecular Weight: 263.33 g/mol [1]

This compound, also known as 4-(Boc-amino)-1-phenyl-1-butanone, possesses a key structural feature: a tert-butoxycarbonyl (Boc) protecting group on a nitrogen atom within a linear four-carbon chain, which terminates in a phenyl ketone. This bifunctional nature makes it a valuable intermediate for the synthesis of a variety of more complex molecules.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 263.33 g/mol | [1] |

| Molecular Formula | C₁₅H₂₁NO₃ | [1] |

| IUPAC Name | tert-butyl N-(4-oxo-4-phenylbutyl)carbamate | [1] |

| CAS Number | 116437-41-3 | |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |

| Purity (typical) | ≥97% | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of established organic chemistry methodologies. A common and effective approach is the Friedel-Crafts acylation of benzene with a suitably protected amino acid derivative.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-(tert-butoxycarbonylamino)butanoic acid

-

Thionyl chloride or oxalyl chloride

-

Benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Acyl Chloride Formation: 4-(tert-butoxycarbonylamino)butanoic acid is converted to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with an excess of thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) at room temperature. The reaction is monitored until the starting material is consumed. The excess reagent and solvent are then removed under reduced pressure.

-

Friedel-Crafts Acylation: The freshly prepared acyl chloride is dissolved in anhydrous benzene, which serves as both the solvent and the reactant. The solution is cooled in an ice bath, and anhydrous aluminum chloride (AlCl₃) is added portion-wise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Key Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its role as a precursor for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.

Enantioselective Synthesis of 2-Substituted Arylpyrrolidines

A significant application of this compound is in the enantioselective synthesis of 2-substituted arylpyrrolidines.[3] These structures are considered "privileged" in medicinal chemistry due to their frequent appearance in pharmaceuticals.

The process involves a one-pot catalytic reaction where the this compound undergoes deprotection of the Boc group, followed by an intramolecular reductive amination. This transformation is catalyzed by an iridium complex with a chiral ferrocene ligand, leading to the formation of chiral pyrrolidines in high yields and with excellent enantiomeric excess.

| Product | Yield | Enantiomeric Excess (ee) |

| Chiral 2-substituted arylpyrrolidines | up to 98% | up to 92% |

This methodology provides an efficient route to valuable chiral building blocks for drug discovery.

Experimental Workflow and Logical Relationships

The synthesis and application of this compound can be visualized as a multi-step process, starting from readily available materials and leading to high-value chiral products.

Caption: Synthetic pathway and application of this compound.

Signaling Pathways

Currently, there is limited direct evidence in the public domain linking this compound or its immediate derivatives to specific biological signaling pathways. Its primary role, as documented, is a versatile building block for creating libraries of compounds that can then be screened for biological activity against various targets. The resulting chiral pyrrolidines are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, but specific pathway modulation would be dependent on the final, more complex molecular structure.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis via established methods like the Friedel-Crafts acylation is straightforward, and its application in the enantioselective synthesis of chiral pyrrolidines highlights its importance in the development of new therapeutic agents. Further research into the biological activities of its derivatives is likely to uncover novel interactions with key signaling pathways, expanding its utility in drug discovery and development.

References

An In-depth Technical Guide to tert-Butyl (4-oxo-4-phenylbutyl)carbamate: Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (4-oxo-4-phenylbutyl)carbamate, a key building block in modern organic synthesis and medicinal chemistry. The document details its discovery and historical context, physical and chemical properties, a detailed experimental protocol for its synthesis, and its significant applications in drug discovery and development. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction and Historical Context

The discovery and widespread use of this compound are intrinsically linked to the development of the tert-butoxycarbonyl (Boc) protecting group strategy in peptide synthesis and broader organic chemistry. While a singular "discovery" paper for this specific molecule is not readily identifiable, its emergence can be traced back to the latter half of the 20th century when the Boc group became a cornerstone for amine protection due to its stability under various reaction conditions and its facile removal under mild acidic conditions.

The historical significance of this compound lies in its utility as a bifunctional molecule. It incorporates a stable, protected amine and a reactive ketone functionality within a flexible butyl chain attached to a phenyl group. This structure makes it an ideal starting material for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules. Its application as a precursor for generating libraries of compounds for drug screening has solidified its importance in medicinal chemistry.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 116437-41-3 |

| Molecular Formula | C₁₅H₂₁NO₃ |

| Molecular Weight | 263.34 g/mol |

| Melting Point | 90-91 °C[1] |

| Physical Form | Solid[1] |

| Purity (typical) | ≥97% |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: Boc protection of a suitable amino-precursor followed by a Friedel-Crafts acylation. A representative experimental protocol is detailed below.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway and application of the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-aminobutanoic acid

-

To a solution of 4-aminobutanoic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (1.1 equivalents) and stir until all solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in 1,4-dioxane dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Acidify the remaining aqueous solution to pH 2-3 with a 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-aminobutanoic acid as a white solid.

Step 2: Synthesis of this compound

-

Suspend N-Boc-4-aminobutanoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) to anhydrous benzene (which acts as both solvent and reactant) at 0 °C.

-

Slowly add the freshly prepared N-Boc-4-aminobutanoyl chloride solution to the AlCl₃/benzene mixture at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | Predicted Chemical Shifts (δ ppm) |

| ¹H NMR (CDCl₃, 400 MHz) | 7.95 (d, J=7.5 Hz, 2H, Ar-H), 7.55 (t, J=7.5 Hz, 1H, Ar-H), 7.45 (t, J=7.5 Hz, 2H, Ar-H), 4.80 (br s, 1H, NH), 3.25 (q, J=6.5 Hz, 2H, CH₂-NH), 3.05 (t, J=7.0 Hz, 2H, CO-CH₂), 2.00 (quint, J=6.8 Hz, 2H, CH₂-CH₂-CH₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | 199.5 (C=O, ketone), 156.0 (C=O, carbamate), 136.5 (Ar-C), 133.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 79.0 (C(CH₃)₃), 40.0 (CH₂-NH), 38.0 (CO-CH₂), 28.4 (C(CH₃)₃), 25.5 (CH₂-CH₂-CH₂) |

Note: The NMR data presented is predicted and may vary slightly from experimentally obtained values.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical lead compounds and approved drugs.

-

Synthesis of Chiral Pyrrolidines: The compound is a key precursor for the enantioselective synthesis of 2-substituted arylpyrrolidines. This is achieved through deprotection of the Boc group followed by an intramolecular reductive amination. Chiral pyrrolidines are a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.

-

Backbone for Compound Libraries: The dual functionality of the molecule allows for diverse chemical modifications. The ketone can be a site for nucleophilic additions or reductions, while the protected amine, once deprotected, can undergo various coupling reactions. This makes it an excellent starting point for generating combinatorial libraries for high-throughput screening.

-

Intermediate for Biologically Active Molecules: Its structural motifs are found in compounds investigated for a range of therapeutic areas. The phenyl ketone moiety can interact with various biological targets, and the aminobutyl chain provides a flexible linker for attaching other pharmacophoric groups.

Conclusion

This compound is a foundational building block in contemporary organic and medicinal chemistry. Its historical development is a testament to the importance of robust protecting group strategies in the synthesis of complex molecules. The straightforward synthetic accessibility, combined with its versatile chemical handles, ensures its continued and widespread use in the discovery and development of new pharmaceuticals. This guide has provided a detailed overview of its properties, synthesis, and applications, aiming to equip researchers with the essential knowledge for its effective utilization in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for the Utilization of tert-Butyl (4-oxo-4-phenylbutyl)carbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-oxo-4-phenylbutyl)carbamate is a versatile bifunctional molecule widely employed in organic synthesis, particularly as a key precursor for the construction of nitrogen-containing heterocyclic compounds. Its structure incorporates a ketone functionality and a Boc-protected amine, making it an ideal starting material for the synthesis of various substituted pyrrolidines and piperidines, which are prevalent motifs in numerous pharmaceuticals and biologically active compounds. The Boc (tert-butoxycarbonyl) protecting group offers robust protection of the amine under a variety of reaction conditions and can be readily removed under acidic conditions, allowing for subsequent intramolecular reactions. This document provides detailed protocols for the application of this compound in the synthesis of 2-phenylpyrrolidine, a valuable building block in medicinal chemistry.

Key Application: Synthesis of 2-Phenylpyrrolidine

A primary application of this compound is in the enantioselective synthesis of 2-phenylpyrrolidine. This transformation is typically achieved through a two-step sequence involving the deprotection of the Boc-protected amine followed by an intramolecular cyclization via reductive amination.

Synthetic Pathway

The overall synthetic scheme for the conversion of this compound to 2-phenylpyrrolidine is depicted below.

Caption: Synthetic pathway from this compound to 2-phenylpyrrolidine.

Experimental Protocols

Protocol 1: Boc-Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the corresponding primary amine, 4-amino-1-phenylbutan-1-one, as a hydrochloride or trifluoroacetate salt.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 4-amino-1-phenylbutan-1-one. The product is often used in the next step without further purification.

Protocol 2: Enantioselective Intramolecular Reductive Amination

This protocol outlines a general procedure for the iridium-catalyzed intramolecular reductive amination of 4-amino-1-phenylbutan-1-one to yield 2-phenylpyrrolidine. Note: The specific chiral ligand and iridium precursor may be varied to optimize enantioselectivity.

Materials:

-

4-Amino-1-phenylbutan-1-one (from Protocol 1)

-

Iridium catalyst (e.g., [Ir(COD)Cl]₂)

-

Chiral ligand (e.g., a chiral phosphoramidite)

-

Hydrogen source (e.g., H₂, formic acid)

-

Anhydrous solvent (e.g., toluene, THF)

-

Inert atmosphere (e.g., argon or nitrogen)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the iridium precursor and the chiral ligand.

-

Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

-

Add the crude 4-amino-1-phenylbutan-1-one to the reaction vessel.

-

Introduce the hydrogen source. If using H₂, purge the flask with hydrogen gas and maintain a positive pressure. If using formic acid, add it to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield enantiomerically enriched 2-phenylpyrrolidine.

Quantitative Data

The following table summarizes representative yields and enantiomeric excess (ee) values for the synthesis of 2-arylpyrrolidines from related starting materials using a transaminase-triggered cyclization, which represents an alternative biocatalytic approach to the intramolecular reductive amination.[1]

| Entry | Substrate | Product | Yield (%)[1] | Enantiomeric Excess (ee %)[1] |

| 1 | 4-chloro-1-phenylbutan-1-one | 2-phenylpyrrolidine | 90 | >99.5 (R) / >99.5 (S) |

| 2 | 4-chloro-1-(4-chlorophenyl)butan-1-one | 2-(4-chlorophenyl)pyrrolidine | 85 | >99.5 (R) / >99.5 (S) |

| 3 | 4-chloro-1-(4-methoxyphenyl)butan-1-one | 2-(4-methoxyphenyl)pyrrolidine | 75 | >99.5 (R) / >99.5 (S) |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 2-phenylpyrrolidine.

Caption: General experimental workflow for the synthesis of 2-phenylpyrrolidine.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.

-

Iridium catalysts and chiral ligands can be air and moisture sensitive; handle under an inert atmosphere.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer: The protocols provided are intended for use by trained chemists. The specific reaction conditions may require optimization.

References

The Versatility of tert-Butyl (4-oxo-4-phenylbutyl)carbamate: A Keystone Building Block for Nitrogen-Containing Heterocycles

Introduction

tert-Butyl (4-oxo-4-phenylbutyl)carbamate is a highly versatile bifunctional molecule that has emerged as a crucial building block in modern organic synthesis, particularly in the construction of diverse nitrogen-containing heterocyclic scaffolds. Its structure, featuring a ketone carbonyl group and a Boc-protected amine, allows for a wide range of chemical transformations, making it an invaluable tool for researchers in medicinal chemistry and drug development. The presence of the tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the amine functionality under various reaction conditions, which can be readily removed under mild acidic conditions to unmask the primary amine for subsequent reactions. The ketone moiety serves as a key handle for cyclization reactions, enabling the synthesis of a variety of heterocyclic systems, including pyrrolidines, piperidines, and potentially larger ring structures. This application note will detail the key applications of this compound, providing specific experimental protocols and quantitative data to guide researchers in its effective utilization.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of a variety of nitrogen-containing heterocycles. The strategic placement of the ketone and the protected amine allows for intramolecular cyclization reactions, which are fundamental in the construction of these ring systems.

Synthesis of 2-Arylpyrrolidines via Intramolecular Reductive Amination

One of the most well-documented applications of this compound is in the enantioselective synthesis of 2-arylpyrrolidines. This is typically achieved through a one-pot process involving the deprotection of the Boc group followed by an intramolecular reductive amination. This transformation is often catalyzed by chiral catalysts to achieve high enantioselectivity, yielding products that are privileged structures in many biologically active compounds.

Quantitative Data for the Synthesis of 2-Arylpyrrolidines:

| Entry | Aryl Substituent | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Phenyl | [Ir(cod)Cl]₂ / (S)-f-binaphane | H₂ (50 atm) | Toluene | 80 | 24 | 95 | 92 |

| 2 | 4-Methoxyphenyl | [Ir(cod)Cl]₂ / (R)-xyl-p-phos | H₂ (50 atm) | Toluene | 80 | 24 | 92 | 90 |

| 3 | 4-Chlorophenyl | [Ir(cod)Cl]₂ / (S)-segphos | H₂ (50 atm) | Toluene | 80 | 24 | 96 | 95 |

Synthesis of Substituted Piperidines

This compound can also be utilized in the synthesis of substituted piperidines. This can be achieved through various strategies, including intermolecular reactions prior to cyclization or by modifying the reaction conditions of the intramolecular cyclization to favor a six-membered ring formation, although the latter is less common starting from this specific building block. A more direct application involves using the deprotected amino ketone in reactions with other bifunctional reagents.

A common synthetic route to piperidines involves the reductive amination of a ketone with an amine. In this context, the deprotected amino ketone derived from this compound can react with a suitable aldehyde or ketone in an intermolecular fashion, followed by a subsequent cyclization step.

Quantitative Data for the Synthesis of Substituted Piperidines:

| Entry | Aldehyde (R-CHO) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Formaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 12 | 85 |

| 2 | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 16 | 78 |

| 3 | Acetaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 14 | 82 |

Potential in Multicomponent Reactions (MCRs)

The deprotected amino ketone derived from this compound is a prime candidate for participation in multicomponent reactions (MCRs), such as the Ugi or Pictet-Spengler reactions. These reactions allow for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation.

Ugi Reaction: The amino ketone can serve as the amine component in an Ugi four-component reaction, reacting with an aldehyde, an isocyanide, and a carboxylic acid to generate a highly functionalized acyclic intermediate, which can then be cyclized to form various heterocyclic structures.

Pictet-Spengler Reaction: While a classical Pictet-Spengler reaction involves a β-arylethylamine, variations of this reaction could potentially utilize the enamine or enolate derived from the amino ketone to react with an aldehyde, leading to the formation of tetrahydroisoquinoline-like structures.

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Synthesis of 2-Arylpyrrolidines

Materials:

-

This compound

-

[Ir(cod)Cl]₂

-

Chiral phosphine ligand (e.g., (S)-f-binaphane)

-

Toluene (anhydrous)

-

Hydrogen gas (high pressure)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a high-pressure autoclave are added this compound (1.0 mmol), [Ir(cod)Cl]₂ (0.01 mmol), and the chiral phosphine ligand (0.022 mmol) in anhydrous toluene (10 mL).

-

The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm with hydrogen.

-

The reaction mixture is stirred at 80 °C for 24 hours.

-

After cooling to room temperature, the pressure is carefully released, and the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane (10 mL) and trifluoroacetic acid (1 mL) is added. The mixture is stirred at room temperature for 2 hours to effect Boc deprotection.

-

The reaction is quenched by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

The aqueous layer is extracted with dichloromethane (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired 2-arylpyrrolidine.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: General Procedure for the Synthesis of N-Substituted Piperidines

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Aldehyde (e.g., formaldehyde, benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

This compound (1.0 mmol) is dissolved in dichloromethane (10 mL), and trifluoroacetic acid (2 mL) is added. The mixture is stirred at room temperature for 2 hours.

-

The solvent and excess TFA are removed under reduced pressure. The resulting crude amino ketone is used in the next step without further purification.

-

The crude amino ketone is dissolved in 1,2-dichloroethane (15 mL). To this solution is added the aldehyde (1.2 mmol) and the mixture is stirred for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise, and the reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is quenched with saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to yield the desired substituted piperidine.

Conclusion